molecular formula C18H14N4O3S B2734998 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448062-69-8

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2734998
CAS No.: 1448062-69-8
M. Wt: 366.4
InChI Key: ZCUPQFODXWLJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with the molecular formula C18H14N4O3S. This compound has garnered attention in scientific research due to its diverse molecular functions and promising applications.

Preparation Methods

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves multiple steps. Typically, the synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halogenated phenol derivative under basic conditions.

    Coupling with benzo[c][1,2,5]thiadiazole-5-carboxamide: The intermediate is then coupled with benzo[c][1,2,5]thiadiazole-5-carboxamide using a palladium-catalyzed cross-coupling reaction.

    Final functionalization:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as a molecular probe in biological systems.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide:

    Other benzo[c][1,2,5]thiadiazole derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c19-17(23)13-5-1-2-6-16(13)25-10-4-3-9-20-18(24)12-7-8-14-15(11-12)22-26-21-14/h1-2,5-8,11H,9-10H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUPQFODXWLJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.